Ethyl 3-acetyl-4,4-dimethylhex-5-enoate
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Overview
Description
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate is an organic compound with the molecular formula C12H20O3. It is a derivative of hexenoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-4,4-dimethylhex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters or alcohols.
Substitution: Different esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-acetyl-4,4-dimethylhex-5-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The presence of the ester and acetyl groups allows it to participate in a range of biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Ethyl 3-acetyl-4,4-dimethylhex-5-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the double bond and additional methyl groups.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 3,4-dimethylpent-2-enoate: Another related compound with a different substitution pattern on the carbon chain.
Properties
CAS No. |
63722-94-1 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 3-acetyl-4,4-dimethylhex-5-enoate |
InChI |
InChI=1S/C12H20O3/c1-6-12(4,5)10(9(3)13)8-11(14)15-7-2/h6,10H,1,7-8H2,2-5H3 |
InChI Key |
HJHBGVVCHFRJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(C)(C)C=C |
Origin of Product |
United States |
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